Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Brand Name: Vulcanchem
CAS No.: 60133-51-9
VCID: VC13338485
InChI: InChI=1S/C8H10O2/c9-8-6-2-4-1-5(6)7(3-4)10-8/h4-7H,1-3H2
SMILES: C1C2CC3C1C(C2)OC3=O
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

CAS No.: 60133-51-9

Cat. No.: VC13338485

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one - 60133-51-9

Specification

CAS No. 60133-51-9
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name 4-oxatricyclo[4.2.1.03,7]nonan-5-one
Standard InChI InChI=1S/C8H10O2/c9-8-6-2-4-1-5(6)7(3-4)10-8/h4-7H,1-3H2
Standard InChI Key ARGGOKUVIPUXPJ-UHFFFAOYSA-N
SMILES C1C2CC3C1C(C2)OC3=O
Canonical SMILES C1C2CC3C1C(C2)OC3=O

Introduction

Structural Characteristics and Molecular Framework

The core structure of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one consists of a furan ring (a five-membered aromatic oxygen heterocycle) fused to a cyclopentane moiety. This bicyclic arrangement imposes significant stereochemical constraints, influencing the compound’s reactivity and interaction with other molecules . Derivatives of this compound often feature substitutions at positions 6 or 7, such as iodine, phenylsulfanyl, or hydroxyl groups, which modify its physical and chemical properties .

Synthetic Pathways and Derivative Formation

Cycloaddition Reactions

Cycloaddition methodologies are pivotal in constructing the bicyclic framework of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one derivatives. For instance, photochemical [2+2] cycloadditions involving furan-2(5H)-ones and dienophiles have been employed to generate structurally complex variants . These reactions often proceed under UV irradiation, with regioselectivity governed by the electronic properties of the dienophile and the steric environment of the furanone .

Functionalization Strategies

Substitution reactions at the 6-position of the parent compound enable the synthesis of diverse derivatives:

  • Iodination: Treatment with iodine monochloride (ICl\text{ICl}) in the presence of a Lewis acid catalyst yields 6-iodo derivatives, as demonstrated in the synthesis of 6-iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one .

  • Sulfanylation: Thiol-ene reactions with phenylsulfanyl groups introduce sulfur atoms, enhancing the compound’s potential for further cross-coupling reactions.

Physicochemical Properties of Derivatives

Derivatives of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one exhibit distinct properties based on their functional groups:

Property6-Iodo Derivative Phenylsulfanyl Derivative
Molecular FormulaC8H9IO2\text{C}_8\text{H}_9\text{IO}_2C13H14O2S\text{C}_{13}\text{H}_{14}\text{O}_2\text{S}
Molecular Weight (g/mol)264.06266.36
Density (g/cm³)2.01Not reported
Boiling Point (°C)373.7Not reported
SolubilityOrganic solventsOrganic solvents

The iodine atom in the 6-iodo derivative significantly increases molecular density and boiling point compared to the parent compound, while the phenylsulfanyl group introduces steric bulk and potential for π-π interactions .

Reactivity and Mechanistic Studies

Oxidation and Reduction Pathways

The hydroxylated derivative 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (CAS 61380-96-9) undergoes oxidation to form ketones or carboxylic acids, depending on reaction conditions . Conversely, catalytic hydrogenation reduces double bonds within the bicyclic system, yielding saturated analogs.

Biological Interactions

Though direct studies on the parent compound are scarce, its derivatives show promise in medicinal chemistry. For example, iodinated variants may serve as radiolabeled probes in imaging studies, leveraging iodine’s isotopic properties . Sulfur-containing derivatives could act as enzyme inhibitors due to their ability to form disulfide bonds with cysteine residues.

Industrial and Research Applications

Pharmaceutical Intermediate

The 6-iodo derivative’s stability and functional handle make it a candidate for synthesizing targeted therapeutics. Its iodine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the attachment of aromatic moieties .

Flavor and Fragrance Chemistry

While the parent compound’s role in Maillard reaction pathways is theorized, sulfur-containing derivatives contribute to flavor profiles in food chemistry. The phenylsulfanyl group, for instance, may generate thiolic aromas reminiscent of roasted coffee or meat.

Challenges and Future Directions

Current limitations include the scarcity of data on the parent compound’s toxicity and environmental impact. Future research should prioritize:

  • Synthetic Optimization: Developing greener synthesis routes using flow chemistry or biocatalysts.

  • Biological Screening: Evaluating derivatives for antimicrobial or anticancer activity.

  • Computational Modeling: Predicting reactivity and binding affinities via DFT calculations.

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